Flavokawain A

Catalog No.
S3309828
CAS No.
37951-13-6
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavokawain A

CAS Number

37951-13-6

Product Name

Flavokawain A

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Synonyms

flavokavin A, flavokawain A

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

2'-Hydroxy-4,4',6'-trimethoxychalcone (2'-OH-TMCH) is a natural compound found in various plants, including Piper methysticum (kava) and Eremophila binesii [, ]. It belongs to a class of compounds called chalcones, which are known for their diverse biological activities.

In vitro studies have shown that 2'-OH-TMCH possesses several potential applications in scientific research, including:

  • Anti-cancer properties

    Studies have shown that 2'-OH-TMCH can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) [, ].

  • Anti-inflammatory activity

    2'-OH-TMCH has been shown to exhibit anti-inflammatory effects in cell-based assays [].

  • P-glycoprotein (P-gp) inhibition

    P-gp is a protein found in the membranes of cells that can pump out drugs, reducing their effectiveness. 2'-OH-TMCH has been shown to inhibit P-gp, which could potentially enhance the delivery and efficacy of certain drugs [].

Flavokawain A is a natural chalcone predominantly extracted from the kava plant, known scientifically as Piper methysticum. This compound exhibits a unique chemical structure characterized by a 2’-hydroxy-4’,6’-dimethoxychalcone backbone, distinguished by a methoxy group at the R-4 position. Flavokawain A has garnered attention for its potential medicinal properties, particularly in the fields of oncology and anti-inflammatory therapies .

2'-OH-TMTC has been shown to exhibit various biological activities, including:

  • Anti-cancer properties: Studies suggest it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the protein P-glycoprotein (P-gp), which is associated with multidrug resistance in cancer [, ].
  • Anti-inflammatory activity: 2'-OH-TMTC might reduce inflammation by suppressing the production of inflammatory mediators [].

The exact mechanisms underlying these activities are still under investigation. However, its interaction with P-gp and potential effects on cell signaling pathways are areas of ongoing research [, ].

, primarily through its interaction with cellular signaling pathways. It has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2, primarily by blocking the nuclear factor kappa B pathway. This inhibition leads to decreased levels of nitric oxide and prostaglandin E2, which are crucial mediators in inflammatory responses . Additionally, Flavokawain A induces cell cycle arrest in cancer cells by modulating regulatory proteins like p21 and p27, influencing pathways associated with apoptosis and cell proliferation .

Flavokawain A exhibits significant biological activities, particularly its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines, including bladder and lung cancer cells. The compound operates through mechanisms such as the activation of pro-apoptotic proteins and the cleavage of caspases, leading to programmed cell death . Furthermore, it has demonstrated efficacy in overcoming chemotherapy resistance in certain cancer types by downregulating P-glycoprotein expression through the phosphoinositide 3-kinase/protein kinase B signaling pathway .

The synthesis of Flavokawain A can be achieved through several methods, including:

  • Natural Extraction: Isolated from the kava plant using solvent extraction techniques.
  • Chemical Synthesis: Laboratory-based synthesis involving the condensation of appropriate aromatic aldehydes and ketones under acidic or basic conditions to form chalcone derivatives.
  • Biotechnological Approaches: Utilizing microbial fermentation processes that can produce chalcones from precursor compounds.

Each method varies in yield and purity, with natural extraction often being preferred for research purposes due to its authenticity .

Flavokawain A has numerous applications, particularly in:

  • Pharmaceuticals: As a potential therapeutic agent for cancer treatment due to its apoptotic and anti-inflammatory properties.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing health and preventing diseases.
  • Cosmetics: Explored for its antioxidant properties that may benefit skin health.

Its versatility makes it a valuable compound across various industries .

Studies on Flavokawain A have revealed significant interactions with various biological targets:

  • Cell Signaling Pathways: Inhibition of nuclear factor kappa B signaling leads to reduced inflammation and cancer cell proliferation.
  • Drug Resistance Mechanisms: Downregulation of P-glycoprotein expression enhances the efficacy of chemotherapeutic agents in resistant cancer cells .
  • Cytotoxic Effects: Demonstrated cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .

These interactions highlight its potential as a multi-targeted therapeutic agent.

Flavokawain A shares structural similarities with other chalcones, notably Flavokawain B and Flavokawain C. Below is a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsBiological ActivityUnique Features
Flavokawain AMethoxy group at R-4 positionAnticancer, anti-inflammatoryInduces apoptosis via mitochondrial pathways
Flavokawain BHydrogen at R-4 positionAnti-inflammatoryMore potent against cyclooxygenase-2
Flavokawain CHydroxyl group at R-4 positionAntioxidantExhibits different solubility properties

Flavokawain A stands out due to its specific methoxy substitution, which influences its biological activity and therapeutic potential compared to its analogs .

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.11542367 g/mol

Monoisotopic Mass

314.11542367 g/mol

Heavy Atom Count

23

Melting Point

113 °C

UNII

8OM2XZ2ZM3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3420-72-2

Wikipedia

Flavokavain A

Dates

Modify: 2023-08-19

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